Thiol-PEG4-Alcohol
Overview
Description
Thiol-PEG4-Alcohol is a compound that features both a thiol group (-SH) and a hydroxyl group (-OH) connected by a polyethylene glycol (PEG) spacer. The chemical formula for this compound is C8H18O4S, and it has a molecular weight of 210.3 g/mol . The presence of both thiol and hydroxyl groups makes it a versatile compound for various chemical reactions and applications, particularly in the fields of bioconjugation, drug delivery, and surface modification .
Mechanism of Action
Target of Action
Thiol-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . This compound joins two essential ligands, crucial for forming PROTAC molecules .
Mode of Action
This compound interacts with its targets through a process known as PEGylation . The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
This compound affects the ubiquitin-proteasome system, a crucial pathway in cells that degrades proteins to regulate the concentration of particular proteins and degrade misfolded proteins . The compound’s action on this pathway results in the selective degradation of target proteins . Additionally, thiol-mediated pathways play a significant role in oxidative stress-related disorders and tumor penetration .
Pharmacokinetics
It’s known that the compound is a liquid and its solubility in DMSO is 100 mg/mL . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of target proteins . By leveraging the ubiquitin-proteasome system, this compound enables the selective degradation of these proteins . This action can have various downstream effects, depending on the specific proteins targeted.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s reactivity with maleimide, OPSS, vinylsulfone, and transition metal surfaces can be influenced by the specific conditions of the reaction environment .
Biochemical Analysis
Biochemical Properties
Thiol-PEG4-Alcohol interacts with various enzymes, proteins, and other biomolecules. As a PEG-based PROTAC linker, it is involved in the creation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily through its role in the synthesis of PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a PROTAC linker. It enables the formation of PROTACs that can bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its role in the synthesis of PROTACs. The metabolic pathways of the target proteins that are degraded by PROTACs could be affected .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiol-PEG4-Alcohol can be synthesized through several methods. One common approach involves the reaction of a PEG derivative with a thiol-containing compound. For instance, the reaction of PEG with thiourea can produce a thiol-terminated PEG, which can then be further reacted with an alcohol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process typically includes steps such as nucleophilic substitution, purification through chromatography, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Thiol-PEG4-Alcohol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Addition: The thiol group can add to alkenes in thiol-ene reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides are typically used in the presence of a base.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) are used for thiol-ene reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Thioethers.
Addition: Thiol-ene adducts.
Scientific Research Applications
Thiol-PEG4-Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of nanoparticles.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools due to its ability to form self-assembled monolayers on metal surfaces
Comparison with Similar Compounds
Thiol-PEG4-Amine: Contains an amine group instead of a hydroxyl group, making it more suitable for reactions with carboxyl-containing compounds.
Thiol-PEG4-Carboxylic Acid: Contains a carboxylic acid group, which can be used for amide bond formation with amines.
Thiol-PEG4-Maleimide: Contains a maleimide group, which is highly reactive with thiol groups for bioconjugation.
Uniqueness: Thiol-PEG4-Alcohol is unique due to its combination of thiol and hydroxyl groups, which provides versatility in various chemical reactions and applications. Its PEG spacer enhances solubility and reduces immunogenicity, making it particularly valuable in biomedical applications .
Properties
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYNULPAQDGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440360 | |
Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90952-27-5 | |
Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90952-27-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.